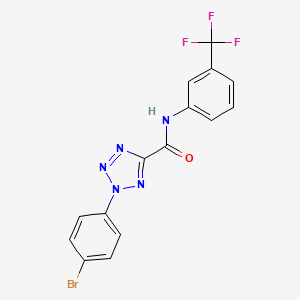
2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a tetrazole derivative, which is a class of compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom. The presence of the trifluoromethyl group (-CF3) and bromophenyl group (C6H4Br) suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrazole ring, along with the attached phenyl rings. The electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
As a tetrazole derivative, this compound could potentially participate in various chemical reactions. The presence of the bromine atom makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and other properties .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Various studies have reported on the synthesis and characterization of compounds structurally similar to 2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. These include the synthesis of related tetrazole and carboxamide derivatives, demonstrating diverse synthetic routes and characterization methods (Talupur, Satheesh, & Chandrasekhar, 2021); (Morabia & Naliapara, 2014).
Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into the molecular arrangement and intermolecular interactions (Zhong et al., 2010).
Biological Evaluation
Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties. For example, N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives exhibited antimicrobial activity against various pathogens (Bąk et al., 2020).
Antitumor Activity : Certain tetrazole and carboxamide derivatives have been evaluated for their antitumor properties. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested for anticancer activity (Cai et al., 2016).
Chemical Properties and Interactions
Rotational Energy Barrier : Investigations into the rotational energy barrier of certain tetrazole-carboxamide derivatives provided insights into their molecular dynamics (Farrokhzadeh et al., 2021).
Inhibition Mechanisms : Studies on the inhibition mechanism of phenyltetrazole derivatives in corrosion processes offer a perspective on their chemical interactions and properties (Tan et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N5O/c16-10-4-6-12(7-5-10)24-22-13(21-23-24)14(25)20-11-3-1-2-9(8-11)15(17,18)19/h1-8H,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAZQJJUOCJOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



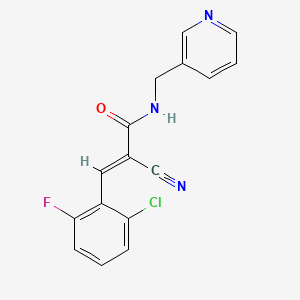

![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-(4-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2537349.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
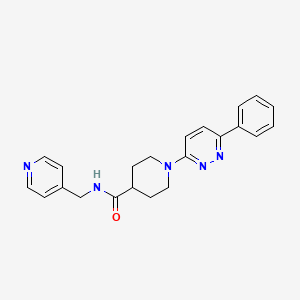
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)
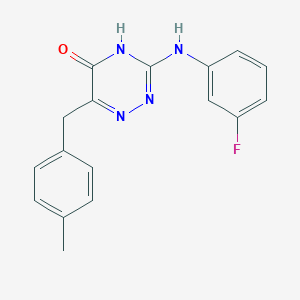
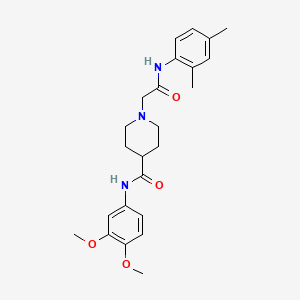
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)